



## Application Notes and Protocols for c-Myc Inhibitor 10058-F4

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Compound of Interest		
Compound Name:	c-Myc inhibitor 4	
Cat. No.:	B15498122	Get Quote

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#### Introduction

c-Myc is a transcription factor that is frequently overexpressed in a wide range of human cancers, playing a critical role in cell proliferation, growth, and apoptosis.[1] Its central role in tumorigenesis makes it an attractive target for cancer therapy.[2] Small molecule inhibitors that disrupt the interaction between c-Myc and its obligate binding partner Max have been developed as potential therapeutic agents.[3][4] One of the most studied of these is the thioxothiazolidinone, 10058-F4.[3]

These application notes provide a summary of the in vivo use of the c-Myc inhibitor 10058-F4, with comparative data for a similar compound, 10074-G5. It is important to note that while these compounds have been evaluated in preclinical models, they have demonstrated significant challenges in terms of in vivo efficacy, primarily due to rapid metabolism and unfavorable pharmacokinetic profiles.

# Data Presentation In Vivo Dosage and Administration of c-Myc Inhibitors

The following table summarizes the in vivo administration details for the c-Myc inhibitor 10058-F4 and a related compound, 10074-G5, in mouse xenograft models. Of note, neither compound demonstrated significant anti-tumor activity at the doses tested.



Compou nd	Animal Model	Tumor Type	Dosage	Administ ration Route	Dosing Schedul e	Observe d Outcom e	Referen ce
10058-F4	SCID Mice	DU145 or PC-3 Human Prostate Cancer Xenograf ts	20 or 30 mg/kg	Intraveno us (i.v.)	Once daily for 5 days (qdx5) for 2 weeks	No significan t inhibition of tumor growth	
10074- G5	C.B-17 SCID Mice	Daudi Burkitt's Lympho ma Xenograf ts	20 mg/kg	Intraveno us (i.v.)	Once daily for 5 consecuti ve days	No effect on the growth of Daudi xenograft s	

### Pharmacokinetic Parameters of c-Myc Inhibitors in Mice

The pharmacokinetic challenges associated with these inhibitors are highlighted in the table below. The short half-life and low tumor accumulation are key factors contributing to the lack of in vivo efficacy.



Compou nd	Animal Model	Dosage	Administ ration Route	Peak Plasma Concent ration (Cmax)	Plasma Half-life (t1/2)	Peak Tumor Concent ration	Referen ce
10058-F4	Mice with PC-3 or DU145 xenograft s	20 mg/kg	Intraveno us (i.v.)	~300 µM	~1 hour	At least tenfold lower than peak plasma concentr ations	
10074- G5	Mice with Daudi xenograft s	20 mg/kg	Intraveno us (i.v.)	58 μΜ	37 minutes	10-fold lower than peak plasma concentr ation	

# Experimental Protocols In Vivo Efficacy Study of 10058-F4 in a Prostate Cancer Xenograft Model

This protocol is based on the methodology described by Guo et al. (2009).

- 1. Animal Model and Tumor Implantation:
- Use male SCID (Severe Combined Immunodeficient) mice.
- Subcutaneously inject DU145 or PC-3 human prostate cancer cells into the flank of each mouse.
- Allow tumors to grow to a palpable size before starting treatment.
- 2. Preparation of 10058-F4 Formulation:



- Vehicle: Prepare a solution of 10% DMSO, 40% polyethylene glycol 300, and 50% sterile water.
- Drug Formulation: Dissolve 10058-F4 in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a solution that allows for administration of 0.4 mg in a reasonable volume, typically 100-200 μL).
- 3. Administration of 10058-F4:
- Administer the prepared 10058-F4 solution intravenously (i.v.) via the tail vein.
- The dosing schedule is once daily for 5 consecutive days, repeated for 2 weeks.
- 4. Monitoring and Endpoint:
- Measure tumor volume and body weight regularly (e.g., twice a week).
- The study endpoint may be a predetermined tumor volume or a specific time point.
- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, Western blotting).

#### Pharmacokinetic Study of 10058-F4 in Mice

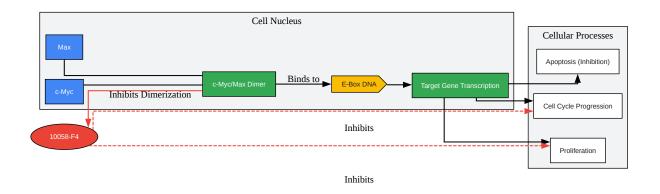
This protocol is adapted from the study by Guo et al. (2009).

- 1. Animal Model and Drug Administration:
- Use mice bearing PC-3 or DU145 xenografts.
- Administer a single intravenous (i.v.) dose of 20 mg/kg 10058-F4.
- 2. Sample Collection:
- Collect blood samples at various time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 360, and 1440 minutes).
- At each time point, euthanize a subset of mice and collect plasma, tumors, and other tissues (e.g., liver, lung, kidney, fat).
- 3. Sample Processing and Analysis:
- Process blood to obtain plasma.
- Homogenize tissue samples.



- Determine the concentration of 10058-F4 in plasma and tissue homogenates using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
- Characterize metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### Mandatory Visualizations Signaling Pathway of c-Myc and its Inhibition

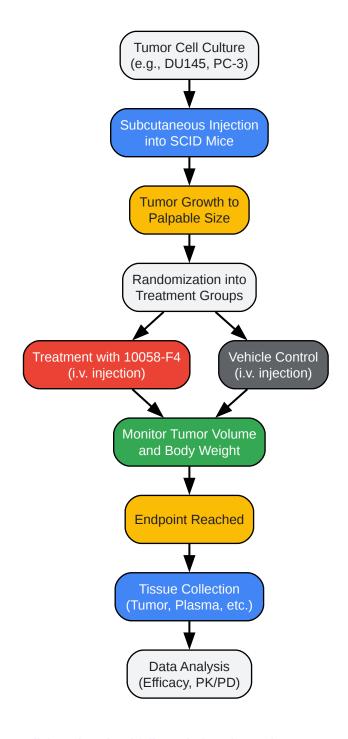


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Caption: c-Myc/Max dimerization and transcriptional activation pathway, and its inhibition by 10058-F4.

### In Vivo Experimental Workflow for c-Myc Inhibitor Testing



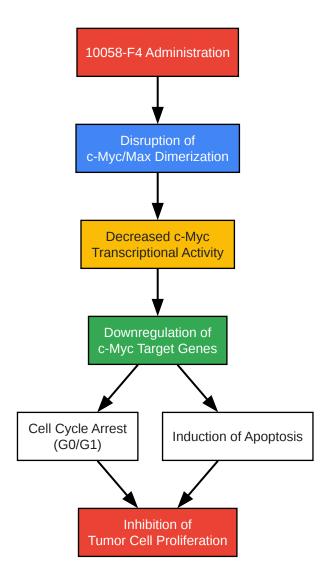


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Caption: A typical experimental workflow for evaluating the in vivo efficacy of a c-Myc inhibitor.

### Logical Relationship of 10058-F4's Mechanism of Action





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Caption: The logical cascade of events following the administration of the c-Myc inhibitor 10058-F4.

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